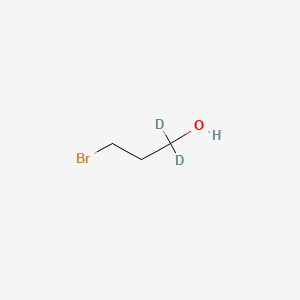
3-Bromo-1-propan-1,1-d2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-propan-1,1-d2-ol is a deuterated compound with the molecular formula C3H5D2BrO. It is a brominated alcohol where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propan-1,1-d2-ol typically involves the bromination of 1,1-d2-propanol. One common method is the reaction of 1,1-d2-propanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
3-Bromo-1-propan-1,1-d2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 1,1-d2-propanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deuterated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 1,1-d2-propanol
Oxidation: Deuterated aldehydes or carboxylic acids
Reduction: Deuterated alkanes
科学的研究の応用
3-Bromo-1-propan-1,1-d2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 3-Bromo-1-propan-1,1-d2-ol involves its reactivity as a brominated alcohol. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The deuterium atoms provide stability and can be used as tracers in metabolic studies.
類似化合物との比較
Similar Compounds
3-Bromo-1-propanol: The non-deuterated analog of 3-Bromo-1-propan-1,1-d2-ol.
1-Bromo-3-hydroxypropane: Another brominated alcohol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in studies requiring precise tracking of molecular transformations and metabolic pathways.
特性
分子式 |
C3H7BrO |
|---|---|
分子量 |
141.00 g/mol |
IUPAC名 |
3-bromo-1,1-dideuteriopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i3D2 |
InChIキー |
RQFUZUMFPRMVDX-SMZGMGDZSA-N |
異性体SMILES |
[2H]C([2H])(CCBr)O |
正規SMILES |
C(CO)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















